molecular formula C25H29N3O4S B257486 N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide

N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide

Cat. No. B257486
M. Wt: 467.6 g/mol
InChI Key: LNBSIFOYRQHNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, also known as DMTX, is a chemical compound that belongs to the isoxazole class of compounds. DMTX has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and pain, and the modulation of immune responses. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of cancer. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory molecules, such as prostaglandins. Additionally, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to modulate immune responses by inhibiting the activity of certain immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has several advantages for use in lab experiments, including its high purity and stability, its potent biological activity, and its ability to target multiple pathways involved in cancer growth and inflammation. However, there are also some limitations to using N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, including the development of more efficient and cost-effective synthesis methods, the optimization of dosing and delivery methods for clinical use, and the exploration of potential synergistic effects with other anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide and its potential for use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of 4-(dimethylamino)benzaldehyde with 3,4-dimethylphenylacetonitrile to form an intermediate compound. This intermediate compound is then reacted with thioacetic acid to form the final product, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide. The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O4S/c1-17-5-8-20(13-18(17)2)24-14-23(26-32-24)25(29)28(22-11-12-33(30,31)16-22)15-19-6-9-21(10-7-19)27(3)4/h5-10,13-14,22H,11-12,15-16H2,1-4H3

InChI Key

LNBSIFOYRQHNEV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.